molecular formula C18H21NO3 B6641626 3-hydroxy-N-[4-(hydroxymethyl)cyclohexyl]naphthalene-2-carboxamide

3-hydroxy-N-[4-(hydroxymethyl)cyclohexyl]naphthalene-2-carboxamide

Cat. No. B6641626
M. Wt: 299.4 g/mol
InChI Key: ZHFKAKLOTVIULP-UHFFFAOYSA-N
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Description

3-hydroxy-N-[4-(hydroxymethyl)cyclohexyl]naphthalene-2-carboxamide, also known as KPT-9274, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. This compound is a member of the naphthalene carboxamide family, which has been extensively studied for its anti-tumor properties.

Mechanism of Action

The mechanism of action of 3-hydroxy-N-[4-(hydroxymethyl)cyclohexyl]naphthalene-2-carboxamide involves the inhibition of the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the synthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential coenzyme involved in various cellular processes, including DNA repair, energy metabolism, and cell signaling. By inhibiting NAMPT, 3-hydroxy-N-[4-(hydroxymethyl)cyclohexyl]naphthalene-2-carboxamide reduces the levels of NAD+ in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
3-hydroxy-N-[4-(hydroxymethyl)cyclohexyl]naphthalene-2-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the intrinsic pathway. It also inhibits the migration and invasion of cancer cells by downregulating the expression of various genes involved in these processes. In addition, 3-hydroxy-N-[4-(hydroxymethyl)cyclohexyl]naphthalene-2-carboxamide has been shown to reduce the levels of inflammatory cytokines, such as IL-6 and TNF-α, in cancer cells, which may contribute to its anti-tumor activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-hydroxy-N-[4-(hydroxymethyl)cyclohexyl]naphthalene-2-carboxamide is its specificity towards NAMPT, which makes it a promising candidate for cancer therapy. In addition, 3-hydroxy-N-[4-(hydroxymethyl)cyclohexyl]naphthalene-2-carboxamide has shown synergistic effects with other anti-cancer drugs, which may enhance its efficacy. However, one of the limitations of 3-hydroxy-N-[4-(hydroxymethyl)cyclohexyl]naphthalene-2-carboxamide is its poor solubility, which may affect its bioavailability in vivo. Moreover, further studies are required to determine the optimal dosage and administration schedule for this compound.

Future Directions

There are several future directions for the research on 3-hydroxy-N-[4-(hydroxymethyl)cyclohexyl]naphthalene-2-carboxamide. One of the areas of interest is the development of more potent analogs of this compound with improved solubility and bioavailability. Another direction is the identification of biomarkers that can predict the response of cancer cells to 3-hydroxy-N-[4-(hydroxymethyl)cyclohexyl]naphthalene-2-carboxamide. Moreover, the combination of 3-hydroxy-N-[4-(hydroxymethyl)cyclohexyl]naphthalene-2-carboxamide with other anti-cancer drugs may provide a more effective treatment option for cancer patients. Finally, the evaluation of the safety and efficacy of 3-hydroxy-N-[4-(hydroxymethyl)cyclohexyl]naphthalene-2-carboxamide in clinical trials is necessary to determine its potential as a cancer therapy.

Synthesis Methods

The synthesis of 3-hydroxy-N-[4-(hydroxymethyl)cyclohexyl]naphthalene-2-carboxamide involves the reaction of 3-hydroxy-2-naphthoic acid with 4-(hydroxymethyl)cyclohexanone in the presence of a base and a catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain the final compound. This synthesis method has been reported in several publications and has been optimized for large-scale production.

Scientific Research Applications

3-hydroxy-N-[4-(hydroxymethyl)cyclohexyl]naphthalene-2-carboxamide has been extensively studied for its anti-tumor properties in preclinical models. It has shown promising results in inhibiting the growth of various types of cancer cells, including breast, lung, and colon cancer cells. In addition, 3-hydroxy-N-[4-(hydroxymethyl)cyclohexyl]naphthalene-2-carboxamide has been shown to enhance the efficacy of other anti-cancer drugs, such as paclitaxel and gemcitabine. This compound has also been tested in animal models and has shown significant anti-tumor activity without causing any toxicity.

properties

IUPAC Name

3-hydroxy-N-[4-(hydroxymethyl)cyclohexyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c20-11-12-5-7-15(8-6-12)19-18(22)16-9-13-3-1-2-4-14(13)10-17(16)21/h1-4,9-10,12,15,20-21H,5-8,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFKAKLOTVIULP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CO)NC(=O)C2=CC3=CC=CC=C3C=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-N-[4-(hydroxymethyl)cyclohexyl]naphthalene-2-carboxamide

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